4-Bromo-3-chloro-2-fluoro-N-methylbenzamide

Description

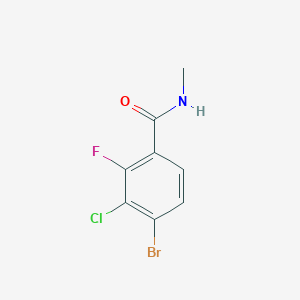

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine (Br) at position 4, chlorine (Cl) at position 3, fluorine (F) at position 2, and an N-methylamide group (-N-methylcarboxamide) at position 1. Its molecular formula is C₈H₆BrClFNO, with a molecular weight of 274.50 g/mol.

Properties

IUPAC Name |

4-bromo-3-chloro-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClFNO/c1-12-8(13)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWVYIIAAZSKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=C(C=C1)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).

Fluorination: The incorporation of a fluorine atom using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.

Amidation: The final step involves the reaction of the substituted benzoyl chloride with methylamine (CH3NH2) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products

Substitution: Formation of various substituted benzamides.

Reduction: Formation of N-methylbenzylamine derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. As an androgen receptor antagonist, it binds to the androgen receptor, preventing androgens from binding and activating the receptor. This inhibition blocks the nuclear translocation and co-activator recruitment of the ligand-receptor complex, thereby modulating gene expression and cellular responses .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in halogen placement, substituent groups, or backbone modifications. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Benzamide Derivatives

Electronic and Steric Effects

- Halogen Substitutions : Bromine and chlorine at positions 4 and 3 enhance electron-withdrawing effects, stabilizing the amide bond and influencing reactivity. Fluorine at position 2 contributes to electronegativity and steric hindrance .

- Amide Modifications : N-Methylation (as in the target compound) reduces hydrogen-bonding capacity compared to N,N-dimethyl or unsubstituted amides, affecting solubility and biological interactions .

Crystallographic and Spectroscopic Analysis

Biological Activity

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of halogen substituents (bromine, chlorine, and fluorine) on the benzene ring contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 253.60 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | 2.7 |

This compound primarily acts as an androgen receptor antagonist . It binds to the androgen receptor, inhibiting the action of androgens like testosterone. This inhibition prevents the receptor from activating gene transcription involved in various physiological processes, particularly in tissues sensitive to androgens, such as prostate cancer cells.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit potential anticancer effects. For instance, this compound has been explored for its role in blocking androgen-mediated pathways in prostate cancer treatment. Studies show that it can significantly reduce cell proliferation in androgen-dependent prostate cancer cell lines .

Enzyme Interaction Studies

In addition to its role as an androgen receptor antagonist, this compound has been investigated for its ability to interact with various enzymes, serving as a biochemical probe. Its halogenated structure enhances binding affinity to specific targets, which is crucial for studying enzyme kinetics and protein-ligand interactions .

Case Studies and Research Findings

Several studies have focused on the biological activity of related benzamide derivatives, providing insights into the potential applications of this compound:

- Study on Antitumor Activity : A clinical trial involving a cohort of patients treated with benzamide derivatives demonstrated that certain compounds led to prolonged survival rates in patients with advanced malignancies. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

- Kinase Inhibition : Research has shown that related compounds can inhibit RET kinase activity, which is associated with various cancers. This suggests that this compound may also possess similar inhibitory properties, warranting further investigation .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound | Biological Activity |

|---|---|

| 4-Bromo-2-fluoro-N-methylbenzamide | Moderate anticancer activity |

| 4-Bromo-3-chloro-N-methylbenzamide | Androgen receptor antagonist |

| 4-Bromo-3-chloro-2-fluorobenzotrifluoride | Enhanced binding affinity; potential use in drug development |

Q & A

Q. What statistical methods validate reproducibility in batch synthesis?

- Methodology :

- Control Charts : Plot yield and purity across 5+ batches to calculate RSD (<5% acceptable) .

- ANOVA : Compare inter-batch variability for critical parameters (e.g., reaction time, catalyst source) .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.